molecular formula C9H14N2O2 B1335031 ethyl 4-(1H-pyrazol-1-yl)butanoate CAS No. 110525-55-8

ethyl 4-(1H-pyrazol-1-yl)butanoate

Cat. No.: B1335031
CAS No.: 110525-55-8
M. Wt: 182.22 g/mol
InChI Key: FGGKUMKJPXBPNS-UHFFFAOYSA-N
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Description

ethyl 4-(1H-pyrazol-1-yl)butanoate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole-1-butyric acid, ethyl ester typically involves the reaction of pyrazole with butyric acid and ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows: [ \text{Pyrazole} + \text{Butyric Acid} + \text{Ethanol} \rightarrow \text{ethyl 4-(1H-pyrazol-1-yl)butanoate} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of pyrazole-1-butyric acid, ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Amberlyst-70, can further enhance the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: The ester group in pyrazole-1-butyric acid, ethyl ester can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

ethyl 4-(1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrazole-1-acetic acid, ethyl ester
  • Pyrazole-1-propionic acid, ethyl ester
  • Pyrazole-1-valeric acid, ethyl ester

Comparison: ethyl 4-(1H-pyrazol-1-yl)butanoate is unique due to its specific chain length, which can influence its reactivity and biological activity. Compared to pyrazole-1-acetic acid, ethyl ester, it has a longer carbon chain, which can affect its solubility and interaction with biological targets. Similarly, its properties differ from pyrazole-1-propionic acid, ethyl ester and pyrazole-1-valeric acid, ethyl ester due to variations in chain length and steric effects .

Properties

IUPAC Name

ethyl 4-pyrazol-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKUMKJPXBPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149280
Record name Pyrazole-1-butyric acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110525-55-8
Record name Ethyl 1H-pyrazole-1-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110525-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-1-butyric acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-1-butyric acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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